N-Methyl-L-alanine 2,2,2-Trichloroethyl EsterHydrobromide
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Overview
Description
N-Methyl-L-alanine 2,2,2-Trichloroethyl EsterHydrobromide is a chemical compound with the molecular formula C6H11BrCl3NO2 and a molecular weight of 315.41 g/mol . This compound is known for its unique structure, which includes a trichloroethyl ester group and a hydrobromide salt. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of N-Methyl-L-alanine 2,2,2-Trichloroethyl EsterHydrobromide typically involves the esterification of N-Methyl-L-alanine with 2,2,2-trichloroethanol in the presence of a strong acid catalyst, followed by the addition of hydrobromic acid to form the hydrobromide salt . The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-Methyl-L-alanine 2,2,2-Trichloroethyl EsterHydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include organic solvents, strong acids or bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Methyl-L-alanine 2,2,2-Trichloroethyl EsterHydrobromide is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is used in studies involving enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of N-Methyl-L-alanine 2,2,2-Trichloroethyl EsterHydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloroethyl ester group can undergo hydrolysis, releasing the active N-Methyl-L-alanine moiety, which can then interact with biological targets. The hydrobromide salt form enhances its solubility and stability, facilitating its use in various applications .
Comparison with Similar Compounds
N-Methyl-L-alanine 2,2,2-Trichloroethyl EsterHydrobromide can be compared with similar compounds such as:
N-Methyl-L-alanine Ethyl Ester: This compound lacks the trichloroethyl group, resulting in different chemical properties and reactivity.
N-Methyl-L-alanine Methyl Ester: Similar to the ethyl ester, this compound has a simpler ester group, affecting its stability and reactivity.
L-Alanine 2,2,2-Trichloroethyl Ester: This compound lacks the N-methyl group, leading to different biological activity and applications.
The uniqueness of this compound lies in its combination of the trichloroethyl ester group and the hydrobromide salt, which confer specific chemical and biological properties that are valuable in research and industrial applications.
Properties
Molecular Formula |
C6H11BrCl3NO2 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2,2,2-trichloroethyl (2S)-2-(methylamino)propanoate;hydrobromide |
InChI |
InChI=1S/C6H10Cl3NO2.BrH/c1-4(10-2)5(11)12-3-6(7,8)9;/h4,10H,3H2,1-2H3;1H/t4-;/m0./s1 |
InChI Key |
VBGQEGYLDKODBX-WCCKRBBISA-N |
Isomeric SMILES |
C[C@@H](C(=O)OCC(Cl)(Cl)Cl)NC.Br |
Canonical SMILES |
CC(C(=O)OCC(Cl)(Cl)Cl)NC.Br |
Origin of Product |
United States |
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